tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.:
Cat. No.: VC13824073
Molecular Formula: C14H23NO3
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate -](/images/structure/VC13824073.png)
Specification
Molecular Formula | C14H23NO3 |
---|---|
Molecular Weight | 253.34 g/mol |
IUPAC Name | tert-butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
Standard InChI | InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-13(4)6-7-14(15,5)9-10(16)8-13/h6-9H2,1-5H3 |
Standard InChI Key | GKPPXGZKWBBPHC-UHFFFAOYSA-N |
SMILES | CC12CCC(N1C(=O)OC(C)(C)C)(CC(=O)C2)C |
Canonical SMILES | CC12CCC(N1C(=O)OC(C)(C)C)(CC(=O)C2)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, tert-butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, delineates its core structure:
-
A bicyclo[3.2.1]octane skeleton with an oxygen atom at position 3 (keto group) and a nitrogen atom at position 8 .
-
Substituents include a tert-butyl carbamate group at the nitrogen and methyl groups at positions 1 and 5 .
The SMILES notation (CC12CCC(N1C(=O)OC(C)(C)C)(CC(=O)C2)C
) and InChIKey (GKPPXGZKWBBPHC-UHFFFAOYSA-N
) further specify its stereoelectronic configuration .
Physicochemical Properties
Key characteristics are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₃NO₃ | |
Molecular Weight | 253.34 g/mol | |
Purity | ≥97% | |
Storage Conditions | Room temperature |
The compound’s bicyclic framework likely confers moderate rigidity, influencing its solubility and reactivity. The tert-butyl carbamate group enhances stability, making it suitable for synthetic intermediates .
Synthesis and Manufacturing
Supplier | Purity | Storage | CAS Number |
---|---|---|---|
AK Scientific | 97% | Room temperature | 1637577-07-1 |
PharmaBlock Sciences | Not specified | Not specified | 1637577-07-1 |
Suppliers emphasize that the compound is strictly for research and development, excluding human, veterinary, or industrial applications .
Applications in Research
Chemical Biology
The Boc group facilitates temporary amine protection, enabling selective functionalization in multi-step syntheses. For example:
-
Peptide mimetics: Incorporating bicyclic motifs to stabilize secondary structures.
-
Enzyme inhibitors: Exploiting the ketone group for covalent binding to active sites .
Analytical and Characterization Data
Spectroscopic Profiles
While experimental spectra are unavailable, predicted data include:
-
IR: Strong absorption near 1700 cm⁻¹ (C=O stretch of carbamate and ketone).
-
NMR: Distinct signals for tert-butyl (δ ~1.4 ppm) and methyl groups (δ ~1.2 ppm) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis, given the compound’s moderate polarity .
Challenges and Future Directions
Knowledge Gaps
-
Pharmacological profiling: No data exist on bioavailability, toxicity, or target binding.
-
Synthetic optimization: Scalable routes and enantioselective methods remain unexplored .
Comparative Analysis
Compared to tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate , the 3-oxo derivative exhibits greater electrophilicity, potentially enhancing reactivity in Michael additions or condensations .
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